L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine
Description
L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine is a synthetic hexapeptide with the sequence Phe-Ser-Cys-Ser-Ser-His. Its molecular formula is C₃₀H₄₀N₈O₁₂S, and molecular weight is approximately 776.84 g/mol. Key structural features include:
- Cysteine residue: Contains a thiol (-SH) group, enabling disulfide bond formation and redox activity.
- Histidine residue: Imidazole side chain participates in metal coordination and enzymatic catalysis.
- Serine-rich motif: Multiple serine residues (three in total) may facilitate phosphorylation or glycosylation.
Properties
CAS No. |
653564-35-3 |
|---|---|
Molecular Formula |
C27H38N8O10S |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C27H38N8O10S/c28-16(6-14-4-2-1-3-5-14)22(39)32-18(9-36)25(42)35-21(12-46)26(43)34-20(11-38)24(41)33-19(10-37)23(40)31-17(27(44)45)7-15-8-29-13-30-15/h1-5,8,13,16-21,36-38,46H,6-7,9-12,28H2,(H,29,30)(H,31,40)(H,32,39)(H,33,41)(H,34,43)(H,35,42)(H,44,45)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
NHBDWVFZYCPRFE-PXQJOHHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Hydrolysis
Peptides can undergo hydrolysis, where peptide bonds are broken by water. This reaction is catalyzed by enzymes like proteases or can occur under acidic or basic conditions. The stability of the peptide under different pH levels is crucial for its applications.
Oxidation
Cysteine residues in peptides can undergo oxidation to form disulfide bonds, which are important for the stability and folding of proteins. This reaction involves the loss of electrons from the thiol groups of cysteine residues .
Potential Chemical Reactions of L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine
Given the composition of this peptide, potential chemical reactions include:
-
Hydrolysis : Breakdown of peptide bonds by water, either enzymatically or chemically.
-
Oxidation : Formation of disulfide bonds between cysteine residues.
-
Chlorination : Reaction with chlorine compounds, potentially forming chlorinated derivatives of histidine or tyrosine (though tyrosine is not present in this peptide).
Data Table: Potential Chemical Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Hydrolysis | Peptide, Water | Amino Acids | Enzymatic or Acidic/Basic Conditions |
| Oxidation | Cysteine Residues | Disulfide Bonds | Oxidizing Agents (e.g., Air) |
| Chlorination | Histidine, HOCl | Chlorinated Histidine | Chlorine Compounds |
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Cysteine is known for its antioxidant properties, which can help mitigate oxidative stress in cells. Research indicates that peptides containing cysteine can protect cells from oxidative damage, making them valuable in developing therapeutic agents for diseases related to oxidative stress.
Case Study: Cysteine-Containing Peptides
A study highlighted the efficacy of cysteine-containing peptides in reducing oxidative stress markers in cellular models. The findings suggest that such peptides could be beneficial in treating conditions like neurodegenerative diseases and cardiovascular disorders .
Histidine's Role in Drug Formulation
Histidine is often used in drug formulation due to its buffering capacity and ability to stabilize proteins. Its inclusion in peptide formulations can enhance the stability and efficacy of therapeutic agents .
Biotechnology Applications
Enzyme Catalysis
Research has shown that peptides with histidine can act as organocatalysts in biochemical reactions. For instance, seryl-histidine dipeptides have been demonstrated to catalyze peptide bond formation, which is essential for protein synthesis . This property can be harnessed for biotechnological applications such as enzyme engineering and synthetic biology.
Table: Enzyme Activity of Histidine-Containing Peptides
| Peptide Structure | Catalytic Activity | Application Area |
|---|---|---|
| Seryl-Histidine | High | Protein Synthesis |
| Histidyl-Phenylalanine | Moderate | Drug Development |
| Cysteinyl-Serine | Low | Antioxidant Formulations |
Nutritional Applications
Role in Skin Health
L-histidine supplementation has been shown to improve skin barrier function and promote filaggrin formation, which is crucial for skin hydration and integrity. Clinical studies indicate that oral histidine significantly reduces atopic dermatitis severity . This suggests potential applications in dermatological formulations aimed at enhancing skin health.
Research Implications
Investigating Peptide Interactions
The combination of amino acids in L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine allows for the exploration of peptide interactions within biological systems. Studies focusing on the interactions between this peptide and cellular receptors can provide insights into its potential therapeutic roles .
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds, influencing protein structure and function. The phenylalanine and histidine residues may participate in hydrophobic and electrostatic interactions, respectively, affecting the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-seryl-L-histidine with peptides sharing sequence or functional homology, based on evidence from biochemical databases and market reports:
Key Findings:
Functional Group Diversity :
- The target peptide’s cysteine distinguishes it from histidine-rich peptides (e.g., ’s 11-mer), which lack redox-active thiols but excel in metal binding .
- Compared to serine/tyrosine/methionine-containing peptides (), the target lacks aromatic or sulfur-rich residues beyond cysteine, limiting its role in electron transfer or membrane interactions.
Sequence Length and Flexibility: Shorter sequences (e.g., hexapeptide vs.
Biological Relevance :
- Histidine’s imidazole group is conserved across all compared compounds, suggesting shared utility in pH buffering or metalloenzyme models .
Biological Activity
L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine is a complex peptide composed of multiple amino acids, including phenylalanine, serine, cysteine, and histidine. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C27H38N8O10S
- Molecular Weight : 666.7 g/mol
- Structure : This peptide features a sequence that incorporates both polar and non-polar amino acids, influencing its solubility and interaction with biological systems.
Biological Functions and Mechanisms
-
Antioxidant Activity :
- Cysteine, a component of the peptide, plays a crucial role in antioxidant defense mechanisms. It is a precursor to glutathione, an essential antioxidant that helps neutralize reactive oxygen species (ROS) in cells. Studies have shown that peptides containing cysteine can enhance cellular resistance to oxidative stress by promoting glutathione synthesis .
- Neuroprotective Effects :
- Regulation of Metabolic Processes :
Case Studies
Case Study 1: Antioxidant Capacity Assessment
- A study assessed the antioxidant capacity of various peptides, including those containing cysteine and histidine. The results indicated that peptides with high cysteine content exhibited significant free radical scavenging activity, effectively reducing oxidative damage in cellular models .
Case Study 2: Neuroprotective Properties
- In an animal model of neurodegeneration, administration of histidine-containing peptides led to improved memory retention and reduced neuronal loss compared to control groups. This suggests a protective role against neurotoxic agents .
Table 1: Comparison of Amino Acid Contributions to Biological Activity
| Amino Acid | Role | Biological Activity |
|---|---|---|
| Phenylalanine | Precursor for neurotransmitters | Mood regulation |
| Serine | Involved in metabolism | Supports cellular growth |
| Cysteine | Antioxidant precursor | Reduces oxidative stress |
| Histidine | Neurotransmitter synthesis | Enhances cognitive function |
Table 2: Summary of Research Findings
Q & A
Q. Table 1: Synthesis Metrics Across Methods
| Method | Purity (%) | Yield (%) | Time (Days) | Key Challenges |
|---|---|---|---|---|
| SPPS (Fmoc) | ≥95 | 60–70 | 7–10 | Cysteine oxidation |
| Native Chemical Ligation | ≥90 | 50–60 | 10–14 | Segment solubility |
How should researchers characterize the secondary structure of this peptide?
Methodological Answer:
Combine spectroscopic and computational approaches:
- Circular Dichroism (CD): Analyze α-helix/β-sheet content in aqueous buffer (e.g., 10 mM phosphate, pH 7.4).
- NMR Spectroscopy: Use 2D H-C HSQC for backbone assignments, particularly for serine and histidine residues.
- Molecular Dynamics (MD) Simulations: Apply GROMACS or AMBER to predict folding patterns under physiological conditions .
Advanced Note: For cysteine-rich regions, monitor conformational stability under redox gradients using stopped-flow CD.
Advanced Research Questions
How can researchers resolve contradictions in bioactivity data across cell-based assays?
Methodological Answer:
Contradictions often arise from assay conditions or peptide stability. Address this via:
- Dose-Response Consistency: Test across multiple cell lines (e.g., HEK293, HeLa) with controlled redox environments.
- Stability Profiling: Quantify peptide degradation using LC-MS over 24–72 hours in cell culture media.
- Negative Controls: Include scrambled-sequence peptides to rule out nonspecific effects .
Q. Table 2: Bioactivity Assay Comparison
| Assay Type | Sensitivity | Throughput | Key Limitations |
|---|---|---|---|
| ELISA | High | Low | Epitope masking by folding |
| Surface Plasmon Resonance (SPR) | Moderate | Medium | Requires immobilized targets |
| Fluorescence Polarization | Low | High | Interference from media components |
What strategies are effective for studying this peptide’s interaction with metal ions (e.g., Zn²⁺, Cu²⁺)?
Methodological Answer:
Histidine and cysteine residues are metal-binding hotspots. Use:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and stoichiometry.
- X-ray Absorption Spectroscopy (XAS): Resolve coordination geometry at metal centers.
- Competition Assays: Compare binding preferences using EDTA or metallothionein competitors .
Critical Consideration: Buffer selection (e.g., avoid Tris with Zn²⁺ due to chelation).
How can computational modeling predict this peptide’s membrane permeability?
Methodological Answer:
Leverage tools like SwissADME or MOE to estimate logP and PSA. For dynamic behavior:
Q. Table 3: Predicted vs. Experimental Permeability
| Model | Predicted logP | Experimental logP | Error Margin |
|---|---|---|---|
| SwissADME | -1.2 | -1.5 | 0.3 |
| MOE (GBVI/WSA) | -1.8 | -1.5 | 0.3 |
Q. Methodological Best Practices
- Reproducibility: Document synthesis protocols using MIAPE (Minimum Information About a Peptide Experiment) standards .
- Data Conflict Resolution: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting hypotheses .
- Ethical Compliance: Include peptide stability and cytotoxicity data in animal/human studies to meet institutional review requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
